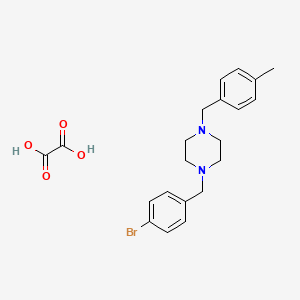
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine class of drugs. It has been widely used as a recreational drug due to its stimulant properties. However, in recent years, there has been growing interest in the scientific research application of BZP.
作用機序
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate works by increasing the levels of dopamine and serotonin in the brain. These neurotransmitters are responsible for regulating mood, appetite, and sleep. By stimulating their release, this compound can produce feelings of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects:
This compound has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dilated pupils, dry mouth, and sweating. These effects are similar to those produced by other stimulants, such as amphetamines and cocaine.
実験室実験の利点と制限
One advantage of using 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, its recreational use has led to its classification as a controlled substance in many countries, which can make it difficult to obtain for research purposes. Additionally, its effects on the central nervous system can be unpredictable and vary depending on the individual, which can make it challenging to study.
将来の方向性
There are several potential future directions for the scientific research application of 1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate. One area of interest is its potential as a treatment for depression and other mood disorders. Studies have shown that this compound can produce antidepressant-like effects in animal models, but more research is needed to determine its efficacy and safety in humans.
Another potential area of research is the development of new drugs based on the structure of this compound. Researchers have already identified several compounds that are structurally similar to this compound but have different pharmacological properties. These compounds could be further studied to determine their potential as therapeutic agents.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that has been widely used as a recreational drug. However, its scientific research application has also been explored, particularly in the areas of mood disorders and drug development. While there are advantages to using this compound in lab experiments, its classification as a controlled substance and unpredictable effects on the central nervous system can make it challenging to study. Nevertheless, there are several potential future directions for research in this area.
合成法
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate can be synthesized through the reaction of 1-bromo-4-(4-methylbenzyl)piperazine with 4-bromobenzylamine in the presence of a catalyst. The resulting compound is then treated with oxalic acid to obtain the oxalate salt of this compound.
科学的研究の応用
1-(4-bromobenzyl)-4-(4-methylbenzyl)piperazine oxalate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine and serotonin agonist, which means that it can stimulate the release of these neurotransmitters. This has led to its investigation as a potential treatment for depression, anxiety, and other mood disorders.
特性
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2.C2H2O4/c1-16-2-4-17(5-3-16)14-21-10-12-22(13-11-21)15-18-6-8-19(20)9-7-18;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLBBHVEDQELO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=C(C=C3)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4927651.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B4927665.png)
![2-{[4-isopropyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4927667.png)
![1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol](/img/structure/B4927670.png)

![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)
![1-cyclopentyl-4-{4-methoxy-2-[(4-methoxy-1-piperidinyl)carbonyl]phenoxy}piperidine](/img/structure/B4927702.png)

![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-2-phenylacetamide](/img/structure/B4927709.png)

![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4927721.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4927728.png)
![N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4927744.png)